molecular formula C6H3ClNNaO4S B12821320 Sodium 4-chloro-3-nitrobenzenesulfinate

Sodium 4-chloro-3-nitrobenzenesulfinate

Cat. No.: B12821320
M. Wt: 243.60 g/mol
InChI Key: AMKPYVBQLZMLRA-UHFFFAOYSA-M
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Description

Sodium 4-chloro-3-nitrobenzenesulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO4S. It is a sodium salt derivative of 4-chloro-3-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloro-3-nitrobenzenesulfinate typically involves the sulfonation of 4-chloro-3-nitrobenzene. The process begins with the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using sulfuric acid to yield 4-chloro-3-nitrobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chloro-3-nitrobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4-chloro-3-nitrobenzenesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chloro-3-nitrobenzenesulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the chlorine atom can participate in substitution reactions, and the sulfinate group can be oxidized. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

  • Sodium 4-chloro-3-nitrobenzenesulfonate
  • Sodium 4-chloro-3-nitrobenzenesulfonamide
  • Sodium 4-chloro-3-nitrobenzenesulfonyl chloride

Comparison: Sodium 4-chloro-3-nitrobenzenesulfinate is unique due to its sulfinate group, which imparts distinct reactivity compared to sulfonate, sulfonamide, and sulfonyl chloride derivatives. The sulfinate group is more prone to oxidation, making it a valuable intermediate in oxidative transformations .

Properties

Molecular Formula

C6H3ClNNaO4S

Molecular Weight

243.60 g/mol

IUPAC Name

sodium;4-chloro-3-nitrobenzenesulfinate

InChI

InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

AMKPYVBQLZMLRA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+]

Origin of Product

United States

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